Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate
Description
Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate (molecular formula: C₁₈H₂₆N₂O₂, molecular weight: 302.41) is a bicyclo[2.2.2]octane derivative featuring a benzyl carbamate group and an aminomethyl substituent on the bicyclic core. This compound is of interest in medicinal chemistry due to the rigidity of the bicyclo[2.2.2]octane scaffold, which can enhance binding selectivity in enzyme inhibition or receptor targeting . The compound’s aminomethyl group provides a reactive site for further derivatization, making it a versatile intermediate in drug discovery.
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
benzyl N-[[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamate |
InChI |
InChI=1S/C18H26N2O2/c19-13-17-6-9-18(10-7-17,11-8-17)14-20-16(21)22-12-15-4-2-1-3-5-15/h1-5H,6-14,19H2,(H,20,21) |
InChI Key |
JBIHAUAMMBNUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)CN)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
- Starting material: 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethanol or its derivatives.
- Carbamate formation: Reaction of the amine or alcohol functional group with a benzyl chloroformate or benzyl carbamoyl chloride reagent to introduce the benzyl carbamate group.
- Protection/deprotection steps: Use of protecting groups such as tert-butoxycarbonyl (Boc) on the amine to control reactivity during multi-step synthesis.
- Purification: Chromatographic methods or crystallization to isolate the pure carbamate.
Detailed Synthetic Routes from Patents and Literature
Boc-Protected Intermediate Route (From WO2018047081A1 Patent)
- Step 1: Synthesis of tert-butyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate by reacting the amine with Boc anhydride or Boc chloride to protect the amine group.
- Step 2: Conversion of the Boc-protected amine intermediate to the benzyl carbamate by treatment with benzyl chloroformate under basic conditions.
- Step 3: Removal of the Boc protecting group under acidic conditions to yield the free amine carbamate, this compound.
This method allows selective protection and functionalization, improving yields and purity.
Direct Carbamate Formation via Aminomethyl Intermediate
- Starting from 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethanol, the amine is reacted directly with benzyl chloroformate in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.
- The product is purified by extraction and chromatography to afford the target compound.
Alternative Methods
- Use of carbonyldiimidazole (CDI) or diphosgene as carbamate-forming agents in the presence of benzyl alcohol and the bicyclic amine.
- Reductive amination of the corresponding aldehyde with benzyl carbamate derivatives to install the aminomethyl substituent on the bicyclo[2.2.2]octane ring.
These methods are less commonly reported but may provide alternative routes depending on starting material availability.
Comparative Analysis of Preparation Methods
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Pharmacological Studies
Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate has been investigated for its potential as a pharmacological agent due to its structural similarities with various bioactive compounds. Its bicyclic structure may confer unique interactions with biological targets, making it a candidate for further exploration in drug development.
Case Study : Research has indicated that derivatives of bicyclic compounds can exhibit enhanced binding affinity to neurotransmitter receptors, suggesting that this compound may also possess similar properties. Studies focusing on its interaction with the central nervous system could provide insights into its efficacy as a therapeutic agent for neurological disorders.
Synthesis and Chemical Reactions
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules used in medicinal chemistry.
Table 1: Synthetic Routes Involving this compound
Material Science
Recent studies have explored the use of this compound in the development of novel materials, particularly in polymer chemistry where it can act as a modifier or stabilizer.
Case Study : The incorporation of this compound into polymer matrices has shown promise in enhancing mechanical properties and thermal stability, making it suitable for applications in advanced materials engineering.
Mechanism of Action
The mechanism of action of Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclo[2.2.2]octane scaffold is widely utilized in organic synthesis and drug design. Below is a detailed comparison of Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate with structurally related compounds:
Key Comparative Insights
Functional Group Diversity: The aminomethyl group in the target compound distinguishes it from analogs like hydroxymethyl (–12) or ketone derivatives (). This group enhances nucleophilicity, enabling conjugation or cross-coupling reactions . Carbamate Protections: Benzyl carbamates (target compound) are more acid-stable than tert-butyl carbamates, which are prone to cleavage under acidic conditions .
Synthetic Efficiency :
- Compounds with trioxabicyclo[2.2.2]octane cores (e.g., ) are synthesized in high yields (>80%) via Method D/E, suggesting robust protocols for similar scaffolds .
- The tert-butyl variant () is synthesized in 92% yield via lithium borohydride reduction, highlighting efficient functional group interconversion .
The bicyclo[2.2.2]octane scaffold’s rigidity may improve binding affinity in enzyme-inhibitor complexes compared to flexible linear analogs .
Commercial Availability: Hydroxymethyl derivatives (e.g., –12) are sold commercially at >97% purity, indicating their utility as building blocks.
Table 2: Physicochemical Properties
Q & A
Q. What is the synthetic route for Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves protecting the primary amine group on the bicyclo[2.2.2]octane scaffold. A common approach uses tert-butyl carbamate (Boc) or benzyl carbamate (Cbz) protection. For example:
Amine Protection : React 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethanamine with benzyl chloroformate to introduce the Cbz group .
Purification : Intermediate products are purified via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) or recrystallization .
Key intermediates include tert-butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate (CAS: 1630906-54-5) and 4-(hydroxymethyl)bicyclo[2.2.2]octane derivatives .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Lyophilized powders are stable for >6 months .
- Handling : Avoid prolonged exposure to moisture or acidic/basic conditions. Use anhydrous solvents (e.g., DMF, THF) for reactions .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm bicyclo[2.2.2]octane scaffold integrity and carbamate linkage (e.g., δ 7.3–7.4 ppm for benzyl protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H⁺]⁺ at m/z 303.2) .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How does the bicyclo[2.2.2]octane scaffold influence the compound’s conformational rigidity and binding affinity in enzyme inhibition studies?
- Methodological Answer : The bicyclo[2.2.2]octane core imposes a rigid, three-dimensional structure, reducing entropic penalties during target binding. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal:
- Hydrophobic interactions with enzyme active sites (e.g., HIV protease) .
- Steric constraints that enhance selectivity against off-targets .
Experimental validation via SPR (surface plasmon resonance) shows Kd values in the low micromolar range for protease inhibition .
Q. What strategies resolve stereochemical challenges in synthesizing enantiopure derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during carbamate formation to induce asymmetry .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with reported α values >1.5 .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
Q. How can researchers reconcile contradictory data on the compound’s cytotoxicity across cell lines?
- Methodological Answer :
- Assay Optimization : Standardize cell viability assays (MTT/XTT) using matched incubation times (24–48 hrs) and serum-free conditions .
- Mechanistic Profiling : Perform RNA-seq to identify differential expression of apoptosis markers (e.g., Bax/Bcl-2 ratio) .
- Metabolic Stability : Assess liver microsomal degradation (e.g., human CYP3A4 activity) to rule out pharmacokinetic variability .
Q. What retrosynthetic strategies are effective for generating structurally diverse analogs of this compound?
- Methodological Answer :
- Core Modifications : Replace the bicyclo[2.2.2]octane with adamantane or norbornene to study steric effects .
- Side-Chain Functionalization : Introduce boronic ester groups (e.g., pinacol ester) at the 4-position for Suzuki-Miyaura cross-coupling .
- AI-Driven Synthesis : Tools like Pistachio/Reaxys predict feasible one-step routes (e.g., amide coupling with Fmoc-amino acids) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
